![molecular formula C21H26N6O2 B11194428 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11194428.png)
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of an amidoxime with an appropriate nitrile . The pyridine and pyrazole rings are then introduced through subsequent reactions, often involving condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as PTSA-ZnCl2, to enhance reaction efficiency . Additionally, large-scale production may require the development of specialized equipment and processes to handle the complex reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . This can lead to changes in cell function and behavior, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H26N6O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-13-16(18(28)24-15-7-5-6-8-15)12-23-27(13)17-10-9-14(11-22-17)19-25-20(26-29-19)21(2,3)4/h9-12,15H,5-8H2,1-4H3,(H,24,28) |
InChI Key |
XYZKXWVUOVUNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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